molecular formula C20H22N4O2S B14996689 3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14996689
M. Wt: 382.5 g/mol
InChI Key: KTBXTUNAOUPHRQ-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b][1,6]naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b][1,6]naphthyridine core.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions using suitable amines.

    Functionalization with the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the core structure using palladium-catalyzed cross-coupling reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxyphenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further studied for their biological activities.

Scientific Research Applications

3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties in drug development.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework, exhibit similar biological activities.

    Indole Derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar to thieno[2,3-b][1,6]naphthyridine derivatives.

Uniqueness

The uniqueness of 3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide lies in its specific functional groups and the thieno[2,3-b][1,6]naphthyridine core, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-3-26-16-7-5-4-6-15(16)22-19(25)18-17(21)13-10-12-11-24(2)9-8-14(12)23-20(13)27-18/h4-7,10H,3,8-9,11,21H2,1-2H3,(H,22,25)

InChI Key

KTBXTUNAOUPHRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N

Origin of Product

United States

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